![molecular formula C18H19BrClN3O3S B2486091 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea CAS No. 672950-42-4](/img/structure/B2486091.png)
1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a subject of interest for researchers.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- A study by Thakur et al. (2017) in the Journal of King Saud University - Science discusses the anticonvulsant activity of similar urea derivatives. They found compounds like 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)-3-(4-hydroxyphenyl)urea to be effective in protecting against convulsions, highlighting the potential of similar urea derivatives in anticonvulsant applications (Thakur et al., 2017).
Molecular Devices and Complexation Studies
- Research by Lock et al. (2004) in the Journal of inclusion phenomena and macrocyclic chemistry explores the complexation of stilbene with urea-linked cyclodextrin, demonstrating how urea derivatives can be used in the self-assembly of molecular devices (Lock et al., 2004).
Anticancer Agents
- Feng et al. (2020) in the Medicinal Chemistry Research journal synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated them as anticancer agents. They found that these derivatives showed significant antiproliferative effects on various cancer cell lines, suggesting the potential of similar urea derivatives in cancer treatment (Feng et al., 2020).
Corrosion Inhibition
- Mistry et al. (2011) in Research on Chemical Intermediates investigated 1,3,5-triazinyl urea derivatives for corrosion inhibition. They found that these derivatives were efficient in inhibiting mild steel corrosion, indicating the utility of similar compounds in corrosion protection (Mistry et al., 2011).
Crystal Structure Studies
- A study by Sun et al. (2022) in Molecular Crystals and Liquid Crystals involved the synthesis and crystal structure determination of a compound similar to 1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea. This study highlights the importance of these compounds in understanding molecular structures (Sun et al., 2022).
Antibacterial Activity
- El-Sayed (2006) in the Grasas Y Aceites journal synthesized 1,2,4-triazole derivatives, including urea derivatives, which showed antimicrobial activity, pointing to the potential use of similar urea derivatives in antibacterial applications (El-Sayed, 2006).
Safety and Hazards
Mecanismo De Acción
Sulfonyl Compounds
The sulfonyl group (R-SO2-R’) is a common functional group in organic chemistry and is present in many important drugs and biologically active compounds. Sulfonyl compounds often exhibit strong binding to proteins and enzymes, which can lead to various biological effects .
Urea Derivatives
Urea and its derivatives are widely used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding to biological targets. They are found in a variety of drugs with diverse therapeutic applications .
Piperidine Derivatives
Piperidine is a common structural motif in many pharmaceuticals and alkaloids. It is often used as a building block in the synthesis of more complex organic molecules. Piperidine derivatives can exhibit a wide range of biological activities, including acting on the central nervous system .
Bromophenyl and Chlorophenyl Groups
Halogenated phenyl groups, such as bromophenyl and chlorophenyl, are frequently found in pharmaceuticals. The halogen atom can enhance binding to biological targets through halogen bonding and other interactions .
Propiedades
IUPAC Name |
1-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O3S/c19-13-1-7-17(8-2-13)27(25,26)23-11-9-16(10-12-23)22-18(24)21-15-5-3-14(20)4-6-15/h1-8,16H,9-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQULWHIXWUVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
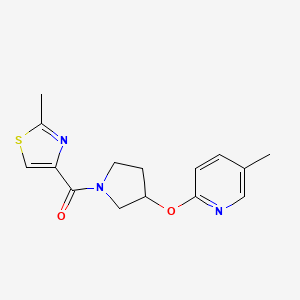

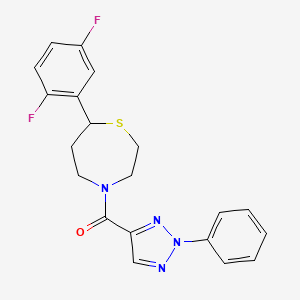
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
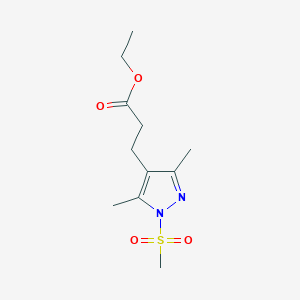
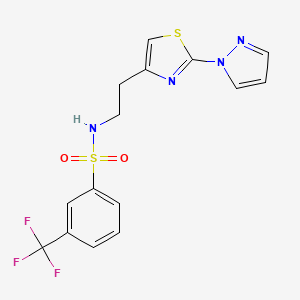
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)
![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)
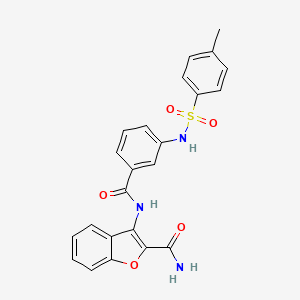
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
